1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-24-19(10-14-6-2-3-7-15(14)11-19)13-20-26(22,23)12-17-16-8-4-5-9-18(16)25-21-17/h2-9,20H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCXARMMLLZXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanesulfonamide group: This step often involves the reaction of the benzo[d]isoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxy-substituted indene moiety: This can be accomplished through a nucleophilic substitution reaction, where the indene derivative reacts with the benzo[d]isoxazole-methanesulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
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Anticonvulsant Activity :
- Compounds similar to 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide have been studied for their anticonvulsant properties. Research indicates that derivatives of benzoxazoles can exhibit significant anticonvulsant activity in animal models. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole was identified as a promising candidate due to its favorable ratio of neurotoxicity to efficacy .
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Antitumor Potential :
- The compound's structure suggests potential for antitumor applications. Benzoxazole derivatives have been reported to inhibit tumor cell proliferation, making them candidates for further development in cancer therapies. The specific mechanism often involves interference with cellular signaling pathways that promote cancer cell growth .
-
Neuroprotective Effects :
- Some studies have indicated that benzoxazole derivatives may possess neuroprotective effects. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role. The ability to modulate oxidative stress responses could position these compounds as therapeutic agents in neuroprotection .
Synthetic Applications
- Synthesis of Novel Compounds :
- Material Science :
Case Study 1: Anticonvulsant Screening
A study involving multiple benzisoxazole derivatives demonstrated that the introduction of specific substituents could enhance anticonvulsant activity while minimizing toxicity. The compound 3-(sulfamoylmethyl)-1,2-benzisoxazole was highlighted for its promising profile based on ED50 and NTD50 ratios .
Case Study 2: Antitumor Activity Assessment
Research conducted on various benzoxazole derivatives showed that certain modifications could lead to significant reductions in tumor cell viability. These findings support the hypothesis that structural variations can influence biological activity and provide a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s key structural elements—benzoxazole, methanesulfonamide, and methoxy-dihydroindenyl groups—can be compared to other sulfonamide derivatives and benzoxazole-containing molecules documented in the literature. Below is a comparative analysis based on synthesis, crystallography, and functional groups:
2.1. Sulfonamide Derivatives with Benzoxazole/Thiazole Moieties
- 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (): Structure: Features a benzoxazole (oxazol-3-yl) group linked to a sulfonamide and a dihydroxybenzylidene Schiff base. Synthesis: Prepared via condensation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (sulfamethoxazole) with 2,3-dihydroxybenzaldehyde in methanol . Key Properties: Exhibits planar aromatic systems, hydrogen-bonded dimerization (N–H⋯N and O–H⋯O interactions), and π–π stacking, which stabilize its crystal lattice. Comparison: Unlike the target compound, this analog lacks the methoxy-dihydroindenyl group but shares the sulfonamide-benzoxazole framework. The dihydroindenyl group in the target compound may enhance lipophilicity or alter steric interactions in biological targets.
- N-(3-Ethyl-6-methoxy-1,2-benzoxazol-5-yl)-2-methoxy-benzenesulfonamide (): Structure: Contains a 1,2-benzoxazol-5-yl group substituted with ethyl and methoxy groups, linked to a 2-methoxybenzenesulfonamide. Key Properties: The methoxy groups likely improve solubility and modulate electronic effects on the sulfonamide moiety.
2.2. Methanesulfonamide Derivatives
- Secondary Benzenesulfonamides (): Structure: Derivatives like 2,(E)-N-disubstituted 1,2-benzothiazol-3(2H)-imine 1,1-dioxides are synthesized from secondary sulfonamides via lithiation and reaction with isothiocyanates . Key Properties: The sulfonamide group acts as a directing moiety in metal-catalyzed C–H functionalization. Comparison: The target compound’s methanesulfonamide (vs.
2.3. Methoxy-Substituted Indenyl Systems
- 3-Hydroxy-2,3-dihydro-1H-inden-1-one (): Structure: A dihydroindenone with a hydroxyl group, synthesized via methods involving condensation and cyclization. Key Properties: The dihydroindenyl system’s partial saturation allows conformational flexibility, which could influence binding kinetics. Comparison: The methoxy substitution in the target compound’s indenyl group may enhance electron-donating effects and metabolic stability compared to hydroxylated analogs.
Table 1: Structural and Functional Comparison
Biological Activity
The compound 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 319.38 g/mol. The compound features a benzoxazole ring and a methanesulfonamide moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing benzoxazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Some benzoxazole derivatives have shown promise as quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and virulence. For instance, studies have demonstrated that certain benzoxazole derivatives inhibit biofilm formation and elastase production in Pseudomonas aeruginosa .
- Anticancer Properties : Benzoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of cyclic amine-containing benzoxazole derivatives that exhibited potent anticancer activity .
- Neuropharmacological Effects : Certain benzoxazole derivatives have been investigated for their potential as antipsychotic agents. For example, compounds in this class have displayed favorable receptor binding profiles and behavioral effects in animal models .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Quorum Sensing : By interfering with the signaling pathways used by bacteria to coordinate their behavior, this compound may reduce pathogenicity and enhance the efficacy of existing antibiotics .
- Cell Cycle Disruption : Some benzoxazole derivatives induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, contributing to its neuropharmacological effects .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide, and what key reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Preparation of the indene-methoxy intermediate via reduction of 2-methoxyinden-1-one using NaBH₄ in methanol (30–50% yield, purity >90% by HPLC) .
- Step 2: Sulfonylation of the benzoxazole moiety using methanesulfonyl chloride in anhydrous dichloromethane (DCM) under N₂, with triethylamine as a base (60–70% yield) .
- Step 3: Coupling via reductive amination: Combine intermediates with NaBH₃CN in methanol under reflux (4–6 hrs, 55–65% yield).
Critical Conditions: - Anhydrous solvents and inert atmosphere (N₂/Ar) prevent side reactions.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, benzoxazole-H), 4.25 (m, 2H, indene-CH₂), 3.45 (s, 3H, OCH₃).
- ¹³C NMR confirms sulfonamide linkage (δ 115–120 ppm for SO₂) .
- Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₉H₂₀N₂O₄S: 387.1121; observed: 387.1125 .
- X-ray Crystallography: Resolves planar benzoxazole and indene rings (r.m.s. deviation <0.02 Å) and H-bonding networks (e.g., N–H⋯O=S, 2.8–3.0 Å) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on specific enzymes (e.g., cyclooxygenase-2)?
Methodological Answer:
- In Vitro Assays:
- Use recombinant COX-2 enzyme (IC₅₀ determination via fluorometric assay with arachidonic acid substrate).
- Compare inhibition kinetics with celecoxib (positive control) .
- Molecular Docking:
- SAR Studies: Modify the methoxy group on the indene ring to assess steric/electronic effects on activity .
Q. What computational methods are used to predict interactions between this compound and biological targets (e.g., GPCRs)?
Methodological Answer:
- Molecular Dynamics (MD):
- Simulate ligand-GPCR binding (e.g., β2-adrenergic receptor) in GROMACS (20 ns trajectories).
- Analyze RMSD (<2.0 Å stability) and hydrogen bond occupancy (>70% with Ser203/Ser207) .
- Density Functional Theory (DFT):
Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Standardization:
- Use identical assay protocols (e.g., cell line: HT-29, 48-hr exposure, MTT viability assay).
- Validate compound purity via HPLC (>98%) and NMR prior to testing .
- Meta-Analysis:
- Mechanistic Studies:
- Conduct transcriptomics (RNA-seq) to confirm target engagement (e.g., NF-κB pathway suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
